

Cyclopropanone: A Technical Guide to its Discovery, Synthesis, and Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopropanone**

Cat. No.: **B1606653**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

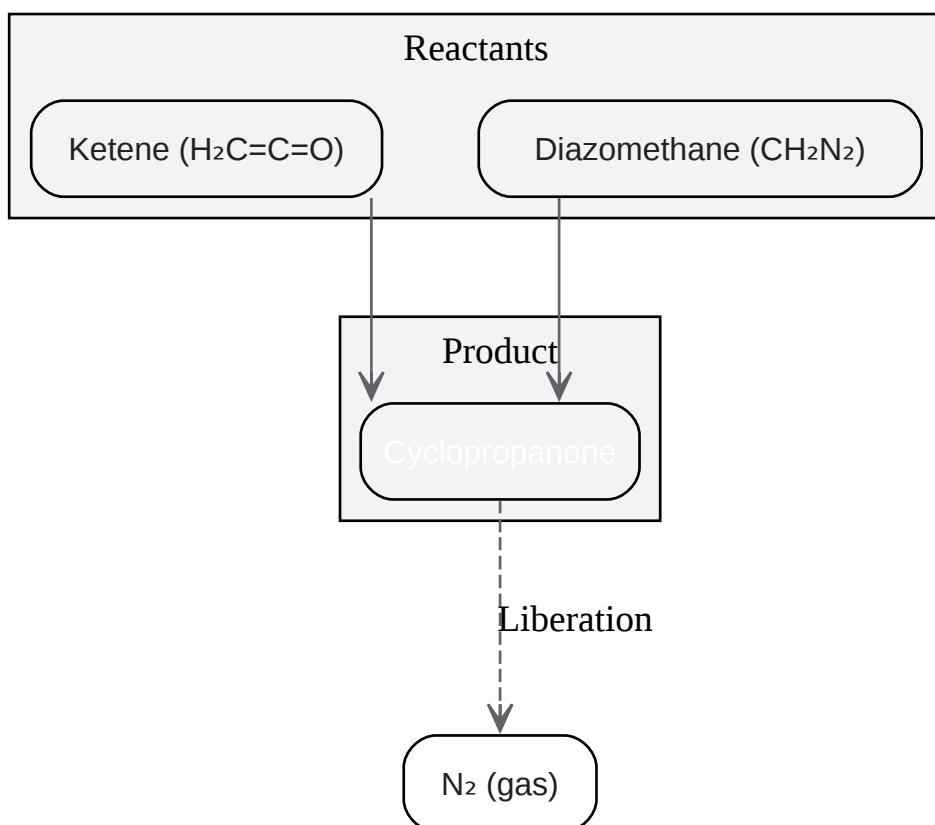
This document provides a comprehensive technical overview of the history, synthesis, and chemical properties of **cyclopropanone**. As a highly strained and reactive three-membered carbocyclic ketone, **cyclopropanone** has intrigued and challenged chemists for decades. Its unique structure and reactivity make it a valuable, albeit transient, intermediate in organic synthesis. Due to its inherent instability, much of its chemistry is explored through the use of stable surrogates and equivalents, which have unlocked its synthetic potential for creating complex molecular architectures.

Part I: A History of Discovery

The story of **cyclopropanone** is intrinsically linked to the broader history of cyclopropane chemistry. The parent cyclopropane molecule was first synthesized by August Freund in 1881. [1][2] However, the corresponding ketone remained a theoretical curiosity for many years. The high degree of ring strain and the expected reactivity of the carbonyl group led many to believe the parent molecule would be too unstable to isolate.

Early evidence for the existence of **cyclopropanones** as transient species came from studies of the Favorskii rearrangement, a reaction first reported in the 1890s. In this base-catalyzed rearrangement of α -halo ketones, a **cyclopropanone** intermediate is formed, which subsequently undergoes ring-opening to yield a carboxylic acid derivative. [3][4] This reaction provided the first indirect, yet compelling, evidence for the viability of the **cyclopropanone** ring system as a reactive intermediate.

The first successful preparation of the parent **cyclopropanone** was a landmark achievement, accomplished by reacting ketene with diazomethane at a cryogenic temperature of -145 °C.[3] [5] These experiments yielded a dilute solution of **cyclopropanone**, which was found to be stable only at very low temperatures (e.g., -78 °C).[4] This synthesis confirmed the existence of the molecule but also highlighted its extreme lability.

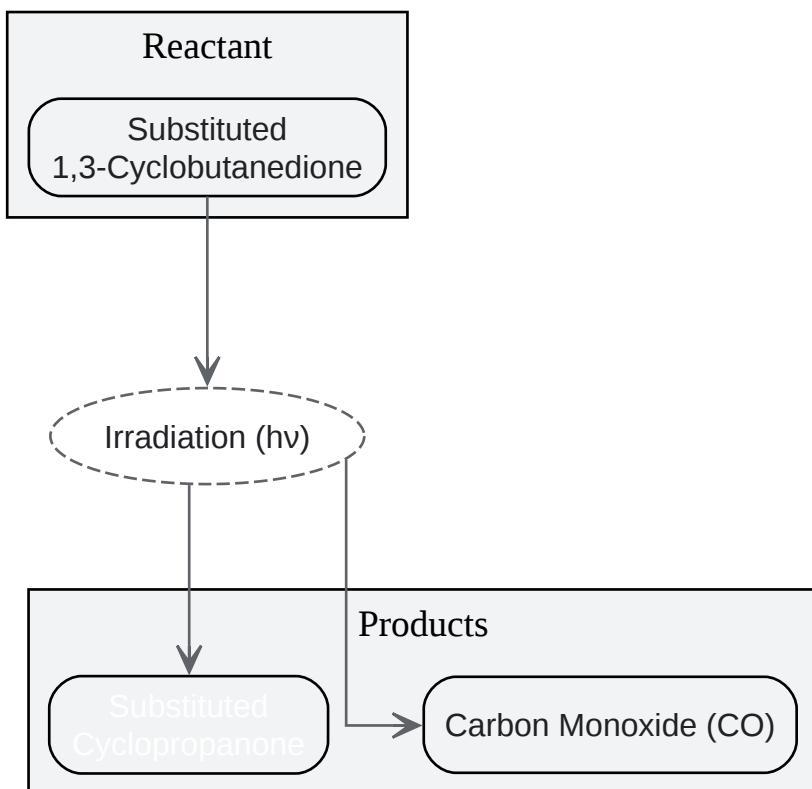

A significant breakthrough in the field was the synthesis of the first stable, isolable **cyclopropanone** derivative, trans-2,3-di-tert-butyl**cyclopropanone**.[6] The bulky tert-butyl groups provide steric shielding to the strained ring and the reactive carbonyl group, drastically increasing the molecule's kinetic stability and allowing for its isolation and characterization at room temperature.[6] This discovery demonstrated that with sufficient steric hindrance, the **cyclopropanone** core could be rendered stable enough for handling, paving the way for further exploration of its chemistry.

Part II: Key Synthetic Methodologies

The synthesis of **cyclopropanones** is challenging due to their instability. Methodologies have evolved from direct, low-temperature preparations of the parent compound to the development of stable precursors and surrogates that can generate the reactive ketone *in situ*.

Direct Synthesis from Ketene and Diazomethane

The classic and most direct method for preparing the parent **cyclopropanone** is the cycloaddition of ketene with diazomethane.[3][4] The reaction must be conducted in an unreactive solvent at very low temperatures to prevent polymerization or decomposition of the product.[4] Nitrogen gas is liberated as a byproduct.

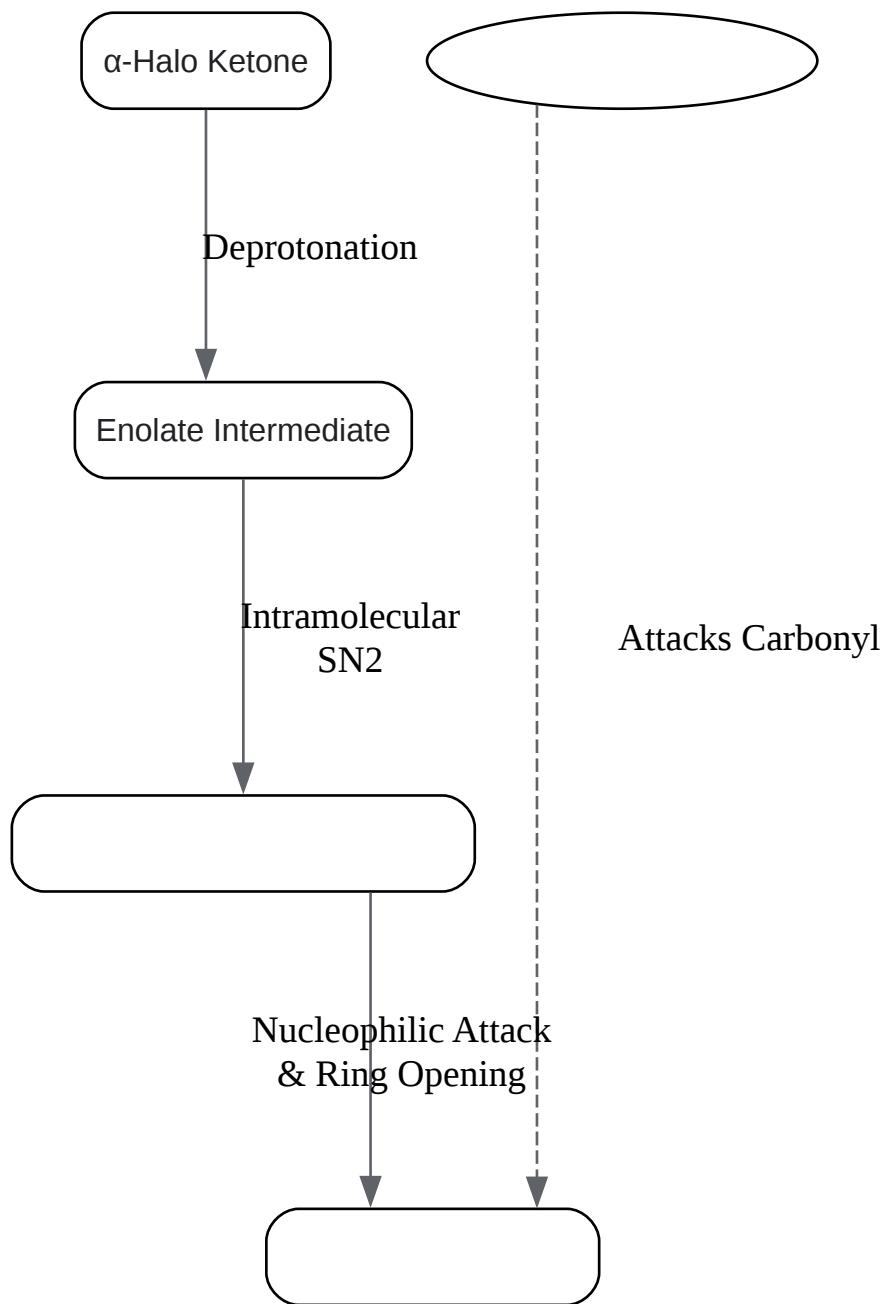


[Click to download full resolution via product page](#)

Caption: Synthesis of **Cyclopropanone** from Ketene and Diazomethane.

Photochemical Synthesis from Cyclobutanediones

Substituted **cyclopropanones** can be synthesized via the photochemical decarbonylation (loss of carbon monoxide) of cyclobutanediones.^[7] Irradiation of a 1,3-cyclobutanedione derivative can induce the cleavage of C-C bonds and the expulsion of a CO molecule, leading to the formation of the corresponding **cyclopropanone**.

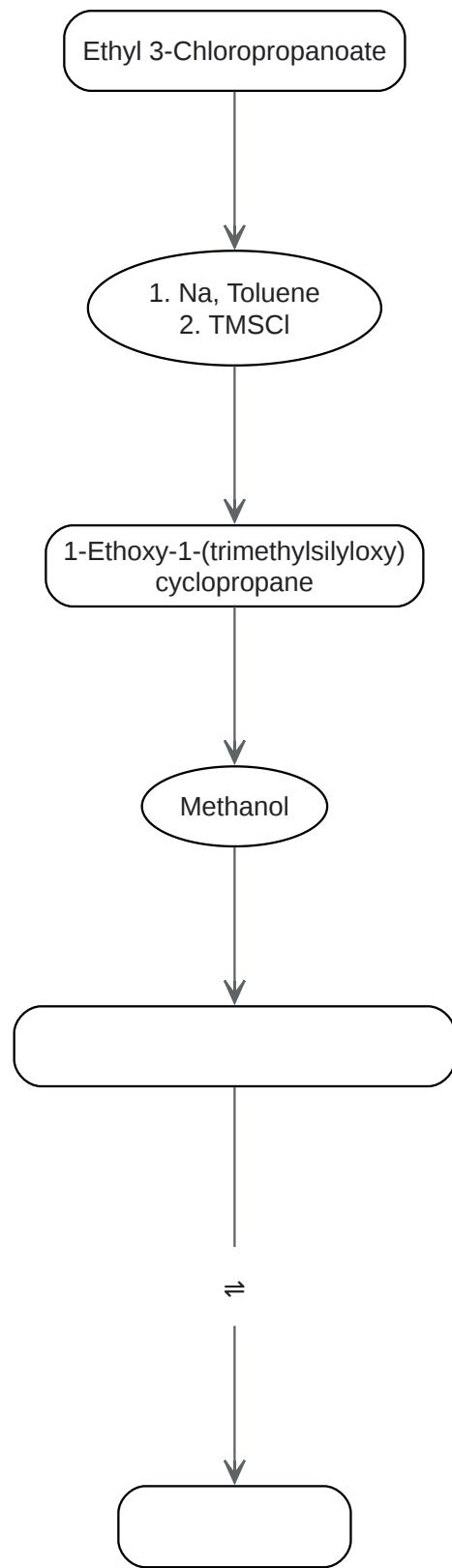


[Click to download full resolution via product page](#)

Caption: Photochemical Synthesis of Substituted **Cyclopropanones**.

The Favorskii Rearrangement Intermediate

While not a preparative method for isolating **cyclopropanones**, the Favorskii rearrangement is a critical reaction that proceeds through a **cyclopropanone** intermediate. The process involves treating an α -halo ketone with a base, which leads to an intramolecular cyclization followed by ring-opening.


[Click to download full resolution via product page](#)

Caption: The **Cyclopropanone** Intermediate in the Favorskii Rearrangement.

Synthesis via Stable Surrogates: Cyclopropanone Hemiacetals

Given the high reactivity of **cyclopropanone**, synthetic chemists often rely on stable, easily handled surrogates that can be converted to the ketone when needed. **Cyclopropanone** ethyl

hemiacetal is one of the most common and useful of these surrogates.[3][8] It is prepared from ethyl 3-chloropropanoate via a two-step process involving the formation of a silyloxcyclopropane intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Cyclopropanone** Ethyl Hemiacetal Surrogate.

Part III: Quantitative Data Summary

The following tables summarize key physical and synthetic data for **cyclopropanone** and its derivatives.

Table 1: Physical Properties of Parent **Cyclopropanone**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ O	[3][4]
Molar Mass	56.06 g/mol	[3][9]
Melting Point	-90 °C	[3][4]
Boiling Point	50-53 °C (at 22 mmHg)	[3][4]
Density	0.867 g/mL (at 25 °C)	[3][4]
C ₂ -C ₃ Bond Length	157.5 pm	[4]
C=O Bond Length	119.0 pm	[4]

Table 2: Summary of Key Synthetic Routes

Method	Reactants	Key Conditions	Yield	Notes	Reference(s)
Direct Synthesis	Ketene, Diazomethane	-145 °C, unreactive solvent	Not reported	Product is highly labile; stable in solution at -78 °C.	[3][4][5]
Photochemical	Tetramethyl-1,3-cyclobutanedi one	Photolysis (UV light)	Not reported	Yields tetramethylcyclopropanone.	[7]
Stable Derivative	α-Bromodineopentyl ketone	Potassium t-butoxide	20-40%	Yields stable trans-2,3-di-tert-butylcyclopropanone.	[6]
Hemiacetal Surrogate	Ethyl 3-chloropropanoate	1. Na, TMSCl; 2. Methanol	78-95%	Yields stable cyclopropanone ethyl hemiacetal.	[8]

Part IV: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and provide detailed methodologies for the synthesis of key **cyclopropanone** surrogates.

Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure details the synthesis of the silylated precursor to **cyclopropanone** ethyl hemiacetal.[8]

- Apparatus: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a 500-mL pressure-equalizing

dropping funnel with a nitrogen inlet.

- Procedure:
 - The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal (cut into small pieces) are introduced.
 - The mixture is heated to reflux, and the stirrer is started to form a fine sodium dispersion.
 - Stirring and heating are stopped, and the sodium is allowed to settle. The toluene is carefully decanted.
 - 400 mL of anhydrous ether and 18.2 g (0.11 mol) of ethyl 3-chloropropanoate are added. The mixture is cooled in an ice bath.
 - A solution of 109 g (1.0 mol) of chlorotrimethylsilane and 137 g (1.0 mol) of ethyl 3-chloropropanoate in 100 mL of anhydrous ether is added dropwise over 4 hours with vigorous stirring.
 - After the addition is complete, the mixture is stirred at room temperature overnight (12-15 hours).
 - The reaction mixture is filtered through a Celite pad to remove sodium chloride and unreacted sodium. The solids are washed with anhydrous ether.
 - The solvent is removed from the filtrate by distillation, and the residue is distilled under reduced pressure.
- Product: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is collected at 43–45°C (12 mmHg) as a colorless liquid. Yield: 106 g (61%).^[8]

Protocol 2: Synthesis of Cyclopropanone Ethyl Hemiacetal

This procedure details the conversion of the silylated precursor into the stable hemiacetal surrogate.^[8]

- Apparatus: A 500-mL Erlenmeyer flask fitted with a magnetic stirring bar.

- Procedure:
 - 250 mL of reagent-grade methanol is placed in the flask.
 - 87 g (0.5 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added in one portion with stirring.
 - The mixture is stirred at room temperature for 30 minutes.
 - The methanol and methoxytrimethylsilane byproduct are removed by distillation under reduced pressure (water aspirator).
 - The residue is distilled under reduced pressure.
- Product: **Cyclopropanone** ethyl hemiacetal is collected at 51°C (12 mmHg) as a colorless liquid. Yield: 78-95%.[\[8\]](#)

Methodology Overview: Direct Synthesis from Ketene and Diazomethane

A full, detailed protocol for this hazardous reaction is not available in the provided search results. However, the core methodology involves the following critical steps:

- Generation of Reactants: Ketene is typically generated by the pyrolysis of acetone or diketene. Diazomethane is a toxic and explosive yellow gas, usually prepared from a precursor like Diazald® and used immediately as a solution in an inert solvent like dichloromethane.
- Reaction Conditions: A solution of ketene is cooled to -145 °C in a specialized cryogenic apparatus.[\[5\]](#) The diazomethane solution is then added slowly. The reaction is monitored for the evolution of nitrogen gas.
- Product Handling: The resulting solution of **cyclopropanone** is kept at or below -78 °C at all times to prevent rapid decomposition.[\[4\]](#) It is typically used immediately in subsequent reactions without isolation.

Conclusion

The history of **cyclopropanone** is a testament to the ingenuity of synthetic chemists in tackling highly reactive and unstable molecules. From its theoretical postulation as an intermediate in the Favorskii rearrangement to its direct synthesis at cryogenic temperatures, the journey to understanding this strained ketone has been challenging. The development of stable derivatives and, more importantly, versatile surrogates like **cyclopropanone** ethyl hemiacetal, has transformed **cyclopropanone** from a chemical curiosity into a practical and powerful three-carbon building block. For professionals in drug development and organic synthesis, the chemistry of **cyclopropanone** and its equivalents offers a rich platform for the construction of novel, sp^3 -rich scaffolds with unique conformational and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanone [chemeuropa.com]
- 4. Cyclopropanone - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SYNTHESIS AND REACTIONS OF CYCLOPROPANONE AND SOME ALKYL SUBSTITUTED CYCLOPROPANONES - ProQuest [proquest.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclopropanone | C₃H₄O | CID 138404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclopropanone: A Technical Guide to its Discovery, Synthesis, and Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606653#history-of-cyclopropanone-discovery-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com